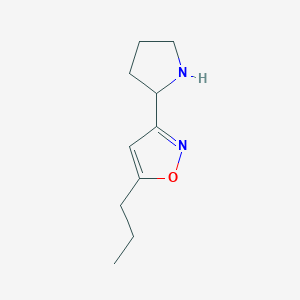
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide
Descripción general
Descripción
N-(3-Fluorophenyl)-2-(piperazin-1-yl)propanamide, also known as 3-FPP, is a synthetic amide compound that has been widely studied for its potential applications in scientific research. It has been found to possess several unique properties, such as its ability to interact with several receptor proteins, which makes it an attractive target for further research.
Mecanismo De Acción
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to interact with several receptor proteins, including the dopamine D2 receptor, the serotonin transporter, and the histamine H3 receptor. It is thought to act as an agonist at these receptors, which means that it binds to them and activates them, resulting in the desired pharmacological effect. Additionally, this compound has been found to have a direct effect on the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which further enhances its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine, as well as increased levels of the hormones oxytocin and vasopressin. Additionally, this compound has been found to have anti-inflammatory, anti-anxiety, and anti-depressant effects, as well as potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide in laboratory experiments is its low cost and simple synthesis method. Additionally, this compound is a relatively safe compound, and has been found to have few side effects, making it an attractive target for further research. However, one of the major limitations of using this compound in laboratory experiments is its limited availability, as it is not widely available in the market.
Direcciones Futuras
There are several potential future directions for research into N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide. One potential direction is to further study its mechanism of action and pharmacological effects, particularly in relation to its ability to interact with various receptor proteins. Additionally, further research could be conducted into its potential as an antidepressant, anxiolytic, and antipsychotic agent. Finally, further research could be conducted into its potential as a neuroprotective agent, as well as its potential use in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to interact with several receptor proteins, including the dopamine D2 receptor, the serotonin transporter, and the histamine H3 receptor. This makes it an attractive target for research into the effects of these receptor proteins on a variety of diseases, such as depression, schizophrenia, and addiction. Additionally, this compound has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-piperazin-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-10(17-7-5-15-6-8-17)13(18)16-12-4-2-3-11(14)9-12/h2-4,9-10,15H,5-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIBILRUDDOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3374310.png)
![1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374319.png)


![3-Cyclopropyl-1-(2-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374348.png)
![3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374352.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)

![2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374379.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374381.png)



![3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B3374404.png)